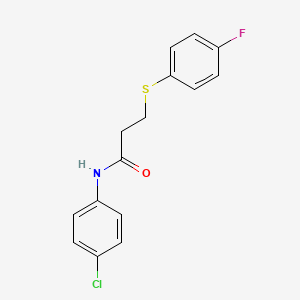
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, also known as CFPS, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery. CFPS has been shown to possess a wide range of biochemical and physiological effects, and its mechanism of action has been thoroughly investigated. In
Scientific Research Applications
Antimicrobial Applications
Research has shown that certain derivatives of sulfonamides, which share structural similarities with N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide, exhibit significant antimicrobial properties. For instance, a study by Limban et al. (2011) explored the antipathogenic activity of acylthioureas, including derivatives with chlorophenyl and fluorophenyl groups, demonstrating notable efficacy against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
In the realm of materials science, derivatives containing chlorophenyl and fluorophenyl groups have been utilized in the synthesis of high-performance polymers. For example, Tapaswi et al. (2015) synthesized transparent aromatic polyimides with high refractive indices and low birefringence, suitable for optical applications, using a process that involved (4-chlorophenyl)(3-nitrophenyl)sulfane (Tapaswi et al., 2015).
Biochemical Research
In biochemical research, derivatives structurally related to N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide have been evaluated for their potential as inhibitors of specific enzymes or receptors. For instance, Ilies et al. (2003) investigated halogenated sulfonamides as inhibitors of the carbonic anhydrase IX isozyme, a tumor-associated enzyme, highlighting the potential of such compounds in the development of anticancer therapies (Ilies et al., 2003).
Environmental Monitoring
Compounds with structural elements similar to N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide have been explored for environmental monitoring applications. Wang et al. (2015) developed a tetraphenylethene derivative with excellent aggregation-induced emission properties and proton capture capability, enabling its use in reversible fluorescence switching for chemical sensing (Wang et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-11-1-5-13(6-2-11)18-15(19)9-10-20-14-7-3-12(17)4-8-14/h1-8H,9-10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIPHQMDQMSSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCSC2=CC=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2364810.png)
![methyl N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2364811.png)

![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)
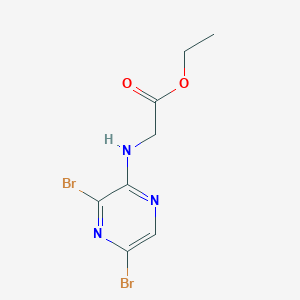
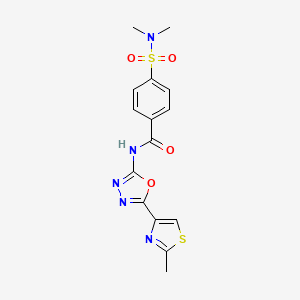
![N-(2,3-Dimethoxyphenyl)-4-[methyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2364821.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2364824.png)

![1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2364827.png)
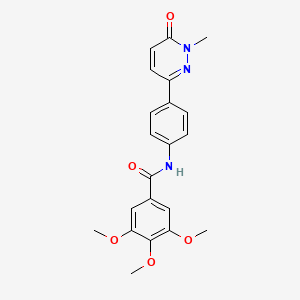
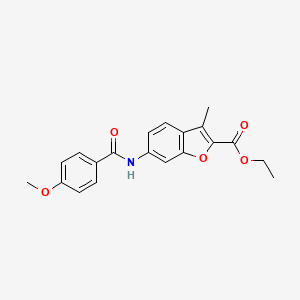
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)